molecular formula C23H18O3 B14333763 2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester CAS No. 105887-23-8

2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester

Cat. No.: B14333763
CAS No.: 105887-23-8
M. Wt: 342.4 g/mol
InChI Key: GMIIBLUETWDOTO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester typically involves esterification reactions. One common method is the reaction of 2-propenoic acid with 2-oxo-1,2-diphenylethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that interact with specific pathways. The phenyl groups may enhance the compound’s binding affinity to target sites, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, ethyl ester: Known for its use in flavor and fragrance industries.

    2-Propenoic acid, 3-phenyl-, pentyl ester: Used in the synthesis of polymers and resins.

    2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester: Investigated for its potential in pharmaceuticals.

Uniqueness

2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester is unique due to the presence of the oxo group and the specific arrangement of phenyl groups, which confer distinct reactivity and properties compared to other similar esters.

Properties

CAS No.

105887-23-8

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C23H18O3/c24-21(17-16-18-10-4-1-5-11-18)26-23(20-14-8-3-9-15-20)22(25)19-12-6-2-7-13-19/h1-17,23H

InChI Key

GMIIBLUETWDOTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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